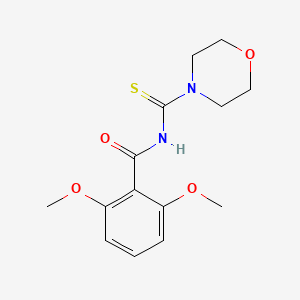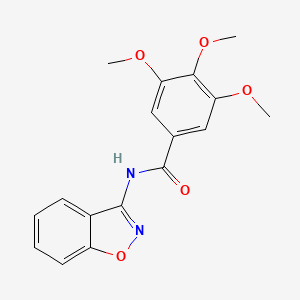
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a thioamide derivative that has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide involves its binding to the mu-opioid receptor. This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have analgesic, anti-inflammatory, and anti-tumor properties.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is its selectivity for the mu-opioid receptor. This allows for the specific study of this receptor and its downstream signaling pathways. However, a limitation of using 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide is its potential toxicity, which must be carefully monitored.
将来の方向性
There are several future directions for research involving 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide. One area of interest is the development of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide analogs with improved selectivity and efficacy. Another area of interest is the study of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's effects on other GPCRs and their downstream signaling pathways. Additionally, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's potential as a therapeutic agent for pain and inflammation warrants further investigation.
In conclusion, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, or 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, is a chemical compound with potential applications in scientific research. Its selectivity for the mu-opioid receptor allows for the specific study of this receptor and its downstream signaling pathways. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. While there are limitations to its use in lab experiments, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's potential as a therapeutic agent and its role in the study of GPCRs make it an area of interest for future research.
合成法
The synthesis of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with morpholine in the presence of a base, followed by the addition of carbon disulfide. The resulting product is purified through recrystallization to obtain 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide in high yield.
科学的研究の応用
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cellular signaling. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to selectively bind to a specific GPCR, the mu-opioid receptor, and can be used as a tool to study its function.
特性
IUPAC Name |
2,6-dimethoxy-N-(morpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-18-10-4-3-5-11(19-2)12(10)13(17)15-14(21)16-6-8-20-9-7-16/h3-5H,6-9H2,1-2H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKHHZBJQMEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819812.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)


![1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5819840.png)




![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)
